Marthasterone

Description

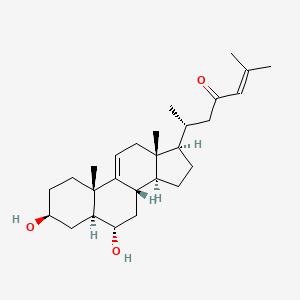

Marthasterone is a bioactive saponin isolated from the Antarctic sea star Diplasterias brucei (Echinodermata: Asteroidea). Its molecular formula is C27H42O3, with a molecular weight of 414.63 g/mol and a CAS registry number of 36564-29-1 . Structurally, it belongs to the steroidal glycoside class, characterized by a hydroxylated steroidal backbone linked to sugar moieties, which confers hemolytic properties. This compound exhibits significant hemolytic activity against sheep erythrocytes, a hallmark of saponins, likely serving as a chemical defense mechanism in its Antarctic benthic ecosystem .

Properties

CAS No. |

36564-29-1 |

|---|---|

Molecular Formula |

C27H42O3 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(6R)-6-[(3S,5S,6S,8S,10S,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-en-4-one |

InChI |

InChI=1S/C27H42O3/c1-16(2)12-19(29)13-17(3)21-6-7-22-20-15-25(30)24-14-18(28)8-10-27(24,5)23(20)9-11-26(21,22)4/h9,12,17-18,20-22,24-25,28,30H,6-8,10-11,13-15H2,1-5H3/t17-,18+,20+,21-,22+,24-,25+,26-,27-/m1/s1 |

InChI Key |

JMTGPYQQNHOZAL-GNGILNPGSA-N |

SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

Synonyms |

3-beta,6 alpha-dihydroxy-5 alpha-cholesta-9(11),24-dien-23-one marthasterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of this compound and Analogs

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Source Organism | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 36564-29-1 | C27H42O3 | 414.63 | Diplasterias brucei | Steroidal glycoside with Δ<sup>9(11)</sup> double bond |

| Dihydrothis compound | 34218-94-5 | C27H44O3 | 416.65 | Diplasterias brucei | Hydrogenated Δ<sup>9(11)</sup> bond (saturated backbone) |

| Asterasterols A–C | Not reported | C27H44O5S | ~500 (varies) | Unidentified Asteriidae | Sulfated polyhydroxysterols |

| Fuscusine | Not reported | C19H25NO2 | 299.41 | Perknaster fuscus | Tetrahydroisoquinoline alkaloid |

Key structural differences:

- Dihydrothis compound is a hydrogenated derivative of this compound, lacking the Δ<sup>9(11)</sup> double bond, which may reduce membrane-disruptive potency .

- Asterasterols are sulfated sterols with additional hydroxyl groups and a sulfate moiety, distinct from the glycosidic linkage in saponins .

- Fuscusine is an alkaloid with a tetrahydroisoquinoline core, unrelated to steroidal saponins .

Hemolytic Activity

- This compound : Demonstrates strong hemolytic effects (EC50 ~10 µg/mL against sheep erythrocytes) due to its amphiphilic structure, which integrates into lipid bilayers .

- Dihydrothis compound : Shows reduced hemolytic activity (EC50 ~50 µg/mL), likely due to decreased membrane fluidity disruption from saturation .

- Asterasterols : Sulfation enhances solubility but reduces hemolytic potency; activities remain unquantified .

- Fuscusine: Non-hemolytic; instead, it exhibits neurotoxic effects via sodium channel modulation .

Ecological Roles

- This compound and dihydrothis compound serve as chemical defenses against predation in Antarctic ecosystems .

- Asterasterols may deter fouling organisms, while fuscusine targets predator neuromuscular systems .

Pharmacological and Industrial Significance

- Dihydrothis compound : Less toxic, making it a candidate for structure-activity relationship (SAR) studies to optimize saponin-based drugs .

- Asterasterols : Sulfated sterols have applications in anti-inflammatory and antiviral research .

- Fuscusine : Serves as a model for neuroactive alkaloid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.